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Compound of Interest

Compound Name: Fmoc-D-Phe(4-F)-OH

Cat. No.: B557886

Fmoc-D-Phe(4-F)-OH, an unnatural amino acid derivative, is a critical building block in modern
drug discovery, enabling the synthesis of peptides and peptidomimetics with enhanced
therapeutic properties. Its unique fluorine substitution offers profound advantages in developing
novel enzyme inhibitors, receptor ligands, and diagnostic agents.

The incorporation of 4-fluoro-D-phenylalanine into peptide sequences imparts significant
benefits, including increased metabolic stability, improved bioavailability, and enhanced binding
affinity to biological targets. The fluorine atom's high electronegativity and minimal steric
hindrance allow for subtle yet impactful modifications to a peptide's conformational and
electronic properties, making Fmoc-D-Phe(4-F)-OH a valuable tool for medicinal chemists.

Key Applications in Drug Discovery:

e Enzyme Inhibitors: Peptides containing Fmoc-D-Phe(4-F)-OH can act as potent and
selective enzyme inhibitors. The fluorinated phenyl ring can engage in unique interactions
within the enzyme's active site, leading to tighter binding and improved inhibitory activity.

» Receptor Ligands: The introduction of 4-fluoro-D-phenylalanine can modulate the binding
affinity and selectivity of peptides for their target receptors. This is exemplified by the
development of ghrelin receptor agonists, where fluorinated phenylalanine residues have
been shown to enhance potency.

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering peptides that
contain this modification more resistant to enzymatic degradation by proteases. This
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increased stability translates to a longer in vivo half-life, a crucial attribute for therapeutic
peptides.

o Diagnostic Probes and Imaging Agents: The presence of the °F isotope provides a unique
spectroscopic handle for non-invasive imaging and mechanistic studies. Peptides
incorporating Fmoc-D-Phe(4-F)-OH can be utilized in 1°F-NMR studies to probe peptide-
protein interactions and cellular uptake without the need for bulky fluorescent labels.

Quantitative Data of a Related Compound:

While specific quantitative data for a drug candidate containing Fmoc-D-Phe(4-F)-OH is not
readily available in the public domain, the closely related L-isomer, Fmoc-L-Phe(4-F)-OH, was
utilized in the synthesis of Ulimorelin, a potent ghrelin receptor agonist. The following table
summarizes its binding affinity.

Compound Target Receptor Binding Affinity (Ki)
. . Human Ghrelin Receptor
Ulimorelin 22 nM[1]
(GHSR-1a)

This data for the L-isomer highlights the potential for achieving high-affinity ligands through the
incorporation of 4-fluorophenylalanine.

Experimental Protocols:
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-D-Phe(4-F)-OH

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a
4-fluoro-D-phenylalanine residue.

Materials:
¢ Rink Amide resin (or other suitable resin depending on the desired C-terminus)

e Fmoc-D-Phe(4-F)-OH
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e Other Fmoc-protected amino acids

¢ N,N-Dimethylformamide (DMF)

e Dichloromethane (DCM)

» Piperidine

» N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

e 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

e N,N-Diisopropylethylamine (DIPEA)

» Trifluoroacetic acid (TFA)

 Triisopropylsilane (TIS)

o Water

o Peptide synthesis vessel

e Shaker

Procedure:

e Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

e Fmoc Deprotection:

Drain the DMF.

o

[e]

Add a 20% solution of piperidine in DMF to the resin.

Shake for 5-10 minutes.

o

[¢]

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

[¢]

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
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e Amino Acid Coupling:

o In a separate vial, dissolve Fmoc-D-Phe(4-F)-OH (3 equivalents relative to resin loading),
HOBLt (3 eq.), and DIC (3 eq.) in DMF. Alternatively, use a pre-activated ester with
HBTU/HATU and DIPEA.

o Add the activated amino acid solution to the deprotected resin.
o Shake the reaction vessel for 1-2 hours at room temperature.

o Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is
positive (blue), repeat the coupling step.

o Wash the resin with DMF (3 times) and DCM (3 times).

o Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide
sequence.

o Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as
described in step 2.

o Cleavage and Deprotection:
o Wash the peptide-resin with DCM and dry it under vacuum.
o Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
o Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
o Filter the resin and collect the filtrate containing the cleaved peptide.
o Precipitate the peptide by adding cold diethyl ether.

o Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold
ether.

o Dry the crude peptide under vacuum.
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« Purification: Purify the crude peptide by reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the synthesized peptide by mass
spectrometry and analytical RP-HPLC.

Visualizations:
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-D-Phe(4-F)-
OH.
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Caption: Simplified Ghrelin Receptor (GHSR-1a) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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